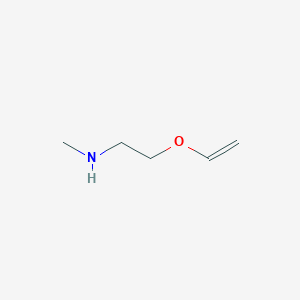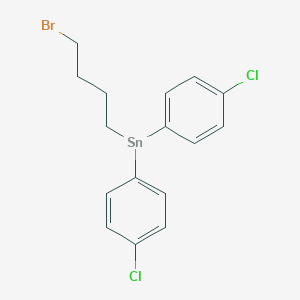![molecular formula C14H15BrOS B14426793 1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one CAS No. 85895-55-2](/img/structure/B14426793.png)
1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one is an organic compound characterized by a cyclohexene ring substituted with a bromine atom, a phenylsulfanyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the cyclohexene ring. The bromination of the cyclohexene ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the phenylsulfanyl group can be accomplished through a nucleophilic substitution reaction using thiophenol. Finally, the ethanone moiety is introduced via an acylation reaction using acetyl chloride or acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products:
Oxidation: Sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted cyclohexene derivatives
Scientific Research Applications
1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[3-Chloro-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-[3-Bromo-4-(methylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one: Similar structure with a methylsulfanyl group instead of phenylsulfanyl.
Uniqueness: 1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom also provides a versatile handle for further functionalization through substitution reactions.
Properties
CAS No. |
85895-55-2 |
|---|---|
Molecular Formula |
C14H15BrOS |
Molecular Weight |
311.24 g/mol |
IUPAC Name |
1-(3-bromo-4-phenylsulfanylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C14H15BrOS/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3 |
InChI Key |
NOIUKUJRYFPCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(=C(C1)Br)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



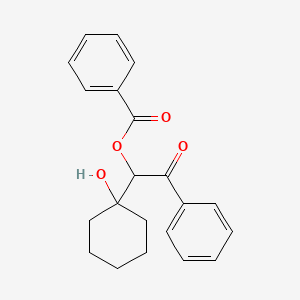
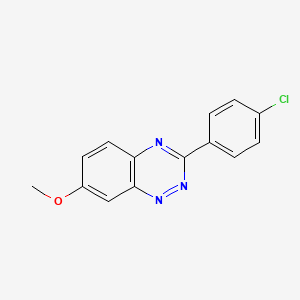
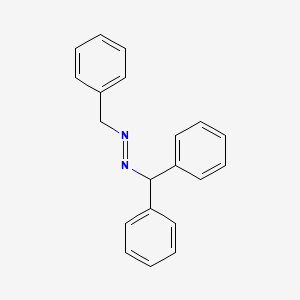
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)



![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
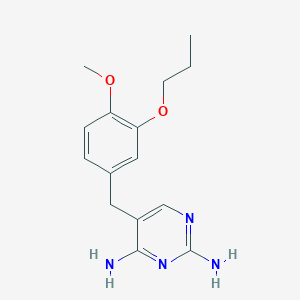
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
